molecular formula C7H14N2O2 B2441362 N-(2-hydroxyethyl)pyrrolidine-1-carboxamide CAS No. 1478581-05-3

N-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No. B2441362
CAS RN: 1478581-05-3
M. Wt: 158.201
InChI Key: AXWWBZDXDIIEGA-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in medicine . It is part of the pyrrolidine alkaloids, which have been shown to possess several important biological activities .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11) .


Physical And Chemical Properties Analysis

“N-(2-hydroxyethyl)pyrrolidine-1-carboxamide” is a clear slightly yellow to brown liquid . It is partly soluble in water and soluble in alcohol, ether, and benzene . Its molecular weight is 158.2 .

Scientific Research Applications

Safety and Hazards

This compound is classified as a flammable liquid and vapor. Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

Pyrrolidine compounds, including “N-(2-hydroxyethyl)pyrrolidine-1-carboxamide”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWWBZDXDIIEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)pyrrolidine-1-carboxamide

CAS RN

1478581-05-3
Record name N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
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